molecular formula C12H8FNO3 B6387865 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid CAS No. 1261989-79-0

3-(5-Fluoro-2-hydroxyphenyl)picolinic acid

Cat. No.: B6387865
CAS No.: 1261989-79-0
M. Wt: 233.19 g/mol
InChI Key: WTDVMOXLNOHACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoro-2-hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the phenyl ring, which is attached to the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

3-(5-Fluoro-2-hydroxyphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may act as a chelating agent, binding to metal ions and altering their biological activity. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity for different targets .

Comparison with Similar Compounds

  • 5-Fluoro-2-picolinic acid
  • 3-Hydroxy-5-(trifluoromethyl)picolinic acid
  • 5-(Trifluoromethoxy)picolinic acid

Comparison: 3-(5-Fluoro-2-hydroxyphenyl)picolinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups can enhance its reactivity and binding properties compared to similar compounds that lack one or both of these groups .

Properties

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-7-3-4-10(15)9(6-7)8-2-1-5-14-11(8)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDVMOXLNOHACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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